3-(3-Chloro-4-methylphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “3-Chloro-4-methylphenyl isocyanate” is a colorless liquid with an acrid odor . It’s denser than water and can cause irritation to skin, eyes, and mucous membranes . It’s toxic by ingestion, inhalation, and skin absorption . It’s used to make other chemicals .
Synthesis Analysis
A new synthesis of a related compound, “N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide”, was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Molecular Structure Analysis
The molecule of the title compound comprises a 3-nitrobenzamido unit, 3-chloro-4-methylaniline moiety, and phenyl ring .
Chemical Reactions Analysis
Isocyanates and thioisocyanates, such as 3-Chloro-4-methylphenyl isocyanate, are incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-4-methylphenyl isocyanate” include being denser than water, flammable, and it decomposes in water . It’s also moisture and heat sensitive .
Scientific Research Applications
Antituberculosis and Cytotoxicity Studies
A series of 3-heteroarylthioquinoline derivatives, related to the core structure of interest, were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Two compounds showed significant activity with minimal inhibitory concentrations (MIC) of 3.2 and 3.5 μM, respectively, without toxic effects against NIH 3T3 mouse fibroblast cell lines, suggesting potential as antituberculosis agents (Selvam Chitra et al., 2011).
Catalysis in Organic Synthesis
Research demonstrated the use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an effective catalyst system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, highlighting the role of similar quinazolinone derivatives in facilitating organic reactions under thermal and solvent-free conditions (H. Kefayati et al., 2012).
Antibacterial Activity
A study on the synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one and its derivatives revealed significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 6 – 12 mg/mL, indicating these compounds' potential as antibacterial agents (Osarodion Peter Osarumwense, 2022).
Synthesis of Derivatives for Pharmacological Activities
Another research focused on synthesizing 3-methylquinazolin-4(3H)-one derivatives and exploring their interconversions, providing valuable insights into the chemical versatility and potential for discovering novel compounds with pharmacological activities (O. M. Lezina et al., 2012).
Safety and Hazards
“3-Chloro-4-methylphenyl isocyanate” is toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death . Contact with molten substance may cause severe burns to skin and eyes . Reaction with water or moist air will release toxic, corrosive, or flammable gases .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9-6-7-10(8-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTMVKSAKNXJLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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